molecular formula C12H7Cl3 B12388146 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4

2',3,5-Trichlorobiphenyl-3',4',5',6'-D4

Cat. No.: B12388146
M. Wt: 261.6 g/mol
InChI Key: GXVMAQACUOSFJF-RHQRLBAQSA-N
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Description

2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,5-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 typically involves the deuteration of 2’,3,5-Trichlorobiphenyl. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the incorporation of deuterium atoms into the biphenyl structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving isotopic labeling to understand reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the biotransformation of PCBs in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of PCB-related compounds in the body.

    Industry: Applied in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. The compound can bind to specific receptors and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

  • 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
  • 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
  • 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5

Comparison: Compared to other similar compounds, 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern. This labeling can significantly affect its chemical and biological properties, making it a valuable tool in research applications where isotopic effects are critical .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

261.6 g/mol

IUPAC Name

1-chloro-2,3,4,5-tetradeuterio-6-(3,5-dichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H/i1D,2D,3D,4D

InChI Key

GXVMAQACUOSFJF-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=CC(=C2)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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